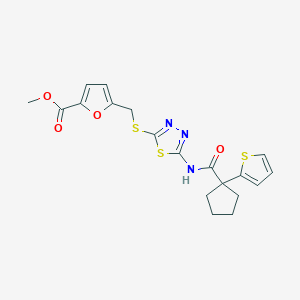

![molecular formula C18H21ClN2O B2994346 N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide CAS No. 866042-75-3](/img/structure/B2994346.png)

N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide” consists of a pyrrole ring attached to a benzyl group, which is further connected to a cyclohexanecarboxamide group . The presence of the pyrrole ring is a key feature of this compound .Chemical Reactions Analysis

While specific chemical reactions involving “N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide” are not detailed in the retrieved sources, pyrrole-containing compounds are known to participate in a variety of chemical reactions . These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of derivatives related to cyclohexanecarboxamide compounds have been a significant area of research. These compounds, including various derivatives with aryl substituents, have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing the cyclohexane ring adopting a chair conformation, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).

Antitumor Agents

Derivatives of benzothiazole, synthesized based on cyclohexanecarboxamide frameworks, have shown selective cytotoxicity against tumorigenic cell lines, demonstrating potential as potent antitumor agents. This underscores the relevance of cyclohexanecarboxamide derivatives in medicinal chemistry, particularly in cancer therapy (Yoshida et al., 2005).

Polymer Synthesis

Cyclohexanecarboxamide derivatives have been utilized in the synthesis of polyamides, offering insights into the impact of the cyclohexane structure on polymer properties. These polymers have been shown to exhibit good solubility in polar organic solvents and to afford transparent, flexible, and tough films, suggesting applications in materials science (Yang et al., 1999).

Anticancer and α-Glucosidase Inhibitory Activities

The synthesis of pyridine-dicarboxamide-cyclohexanone derivatives has revealed variable anticancer activities and α-glucosidase inhibitory activities, with certain derivatives showing potent efficacy against specific cancer cell lines and high toxicity against liver cancer cells. These findings indicate the therapeutic potential of cyclohexanecarboxamide derivatives in both cancer treatment and diabetes management (Al-Majid et al., 2019).

Hydrogen Bonding and Structural Analysis

Research into the hydrogen bonding and structural analysis of anticonvulsant enaminones, including cyclohexanone derivatives, has provided detailed insights into their molecular structures, which are crucial for understanding their biological activities and potential applications in pharmacology (Kubicki et al., 2000).

Eigenschaften

IUPAC Name |

N-[(3-chloro-2-pyrrol-1-ylphenyl)methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O/c19-16-10-6-9-15(17(16)21-11-4-5-12-21)13-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFDVFAVLSDHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=C(C(=CC=C2)Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)

![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)

![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)

![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)